molecular formula C19H16ClN3O4S B6494560 1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900010-97-1

1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No. B6494560
CAS RN: 900010-97-1
M. Wt: 417.9 g/mol
InChI Key: VTGXYMRGWNBFJP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (hereafter referred to as CNP) is a heterocyclic compound belonging to the class of pyrrolo[1,2-a]pyrazines. It is a white crystalline solid with a melting point of around 175 °C. CNP is a synthetic compound, and has been studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

CNP has been studied for its potential applications in a variety of scientific fields. It has been used as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of other heterocyclic compounds. It has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

CNP has been shown to interact with metal ions, forming complexes that can be used as fluorescent probes for the detection of metal ions. It has also been shown to interact with DNA, forming complexes that can be used to inhibit the activity of certain enzymes. In addition, CNP has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
CNP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CNP can inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to have anti-inflammatory and anti-oxidative effects, as well as to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

CNP has several advantages for use in laboratory experiments. It is easily synthesized and has a wide range of applications. It is also non-toxic and has a low melting point, making it easy to handle and store. However, CNP is not stable in aqueous solution and can be degraded by light and heat.

Future Directions

The potential applications of CNP are vast and there are many possible future directions for research. These include further studies on its role as a fluorescent probe, its use as a reagent for the synthesis of other heterocyclic compounds, and its potential therapeutic applications. Additionally, further studies on its biochemical and physiological effects, as well as its interactions with DNA and metal ions, could provide valuable insights into its potential applications.

Synthesis Methods

CNP was first synthesized in 2011 by a team of researchers at the University of Barcelona. The synthesis method involves a three-step process, which begins with the reaction of 4-chlorophenyl-4-nitrobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 4-chlorophenyl-4-nitrobenzenesulfonamide. The intermediate is then reacted with ethylenediamine in the presence of a base such as sodium hydroxide to produce the desired product, CNP.

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-15-5-3-14(4-6-15)19-18-2-1-11-21(18)12-13-22(19)28(26,27)17-9-7-16(8-10-17)23(24)25/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGXYMRGWNBFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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